Cas no 2050-75-1 (2,3-Dichloronaphthalene)

2,3-Dichloronaphthalene 化学的及び物理的性質
名前と識別子
-
- 2,3-Dichloronaphthalene
- 2,3,6-TRICHLORO-4-TRIFLUOROMETHOXY-PHENYLAMINE
- 2,3-Dichlor-naphthalin
- 2,3-Dichloro-naphthalene
- 2,3-Dichloronaphthalene50µg
- 2,3-dichlororonaphtalene
- EINECS 218-102-0
- Naphthalene,2,3-dichloro
- CHEMBL364705
- BDBM50159244
- Naphthalene, 2,3-dichloro-
- NS00026659
- Naphthalene, 2,3-dichloro-; 2,3-Dichloronaphthalene; PCN 10; 2,3-DiCN; 2,3-DCN; PCN-10
- AKOS006330957
- 2050-75-1
- TAJ2ZK654M
- PCN-10
- SCHEMBL7905169
- CAA05075
- DTXSID9062140
- SKGXUFZRYNGFJS-UHFFFAOYSA-N
- SY272623
- 2,3-Dichlornaphthalin
- MFCD09037604
- DTXCID2036320
-
- MDL: MFCD09037604
- インチ: InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
- InChIKey: SKGXUFZRYNGFJS-UHFFFAOYSA-N
- SMILES: ClC1C(Cl)=CC2C(=CC=CC=2)C=1
計算された属性
- 精确分子量: 195.98500
- 同位素质量: 195.9846556g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 4.14660
2,3-Dichloronaphthalene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1052459-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 95% | 1g |
$1120 | 2024-07-19 | |
Alichem | A219000789-500mg |
2,3-Dichloronaphthalene |
2050-75-1 | 98% | 500mg |
$970.20 | 2023-09-02 | |
Alichem | A219000789-100mg |
2,3-Dichloronaphthalene |
2050-75-1 | 98% | 100mg |
$350.00 | 2023-09-02 | |
eNovation Chemicals LLC | Y1052459-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 95% | 1g |
$1120 | 2025-02-18 | |
Alichem | A219000789-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 98% | 1g |
$1769.25 | 2023-09-02 | |
eNovation Chemicals LLC | Y1052459-1g |
2,3-Dichloronaphthalene |
2050-75-1 | 95% | 1g |
$1120 | 2025-02-26 |
2,3-Dichloronaphthalene 関連文献
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Magda Bia?kowska,Wojciech Cha?adaj,Irena Deperasińska,Aleksandra Drzewiecka-Antonik,Anna E. Koziol,Artur Makarewicz,Boles?aw Kozankiewicz RSC Adv. 2017 7 2780
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2. Proceedings of the Chemical Society, Vol. 6, No. 84
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Michel Orrit,Geraint Evans,Thorben Cordes,Irena Kratochvilova,William Moerner,Lisa-Maria Needham,Sergey Sekatskii,Yuri Vainer,Sanli Faez,Vlatko Vedral,Himangshu Prabal Goswami,Alex Clark,Alfred J. Meixner,Lukasz Piatkowski,Victoria Birkedal,Vahid Sandoghdar,Gary M. Skinner,Wolfgang Langbein,Jiangfeng Du,Felix Koberling,Jens Michaelis,Fazhan Shi,Robert Taylor,Arindam Chowdhury,Brahim Lounis,Niek van Hulst,Patrick El-Khoury,Lukas Novotny,J?rg Wrachtrup,Tristan Farrow,Andrei Naumov,Maxim Gladush,Ronald Hanson Faraday Discuss. 2015 184 275
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4. The alkaline dehydrochlorination of some naphthalene tetrachlorides and related compoundsP. B. D. de la Mare,Renate Koenigsberger,J. S. Lomas J. Chem. Soc. B 1966 834
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Dinkar Choudhari,Sunita Salunke-Gawali,Debamitra Chakravarty,Samir R. Shaikh,Dipali N. Lande,Shridhar P. Gejji,Pradeep Kumar Rao,Surekha Satpute,Vedavati G. Puranik,Rajesh Gonnade New J. Chem. 2020 44 6889
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6. Naphthalene tetrachlorides and related compounds. Part 6. Alkaline dehydrochlorination of some 1-arylnaphthalene tetrachloridesKeith R. Bedford,Peter B. D. de la Mare J. Chem. Soc. Perkin Trans. 2 1978 932
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7. Dichloro-naphthoquinone as a non-classical inhibitor of the mycobacterial carbonic anhydrase Rv3588cM. A. Dallaston,S. Rajan,J. Chekaiban,M. Wibowo,M. Cross,M. J. Coster,R. A. Davis,A. Hofmann Med. Chem. Commun. 2017 8 1318
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G. C. Hampson,A. Weissberger J. Chem. Soc. 1936 393
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9. Organic chemistry
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Julio C. Flores-Reyes,Vanesa del C. Cotlame-Salinas,Ilich A. Ibarra,Eduardo González-Zamora,Alejandro Islas-Jácome RSC Adv. 2023 13 16091
2,3-Dichloronaphthaleneに関する追加情報
Comprehensive Overview of 2,3-Dichloronaphthalene (CAS No. 2050-75-1): Properties, Applications, and Industry Insights
2,3-Dichloronaphthalene (CAS No. 2050-75-1) is a chlorinated aromatic hydrocarbon widely recognized for its role in industrial and research applications. This compound belongs to the naphthalene derivatives family, characterized by the substitution of two chlorine atoms at the 2 and 3 positions of the naphthalene ring. Its molecular formula is C10H6Cl2, and it exhibits unique physicochemical properties that make it valuable in specialized fields. In recent years, interest in chlorinated naphthalenes has grown due to their potential in material science and organic synthesis, aligning with trends in sustainable chemistry and green manufacturing.
The physical properties of 2,3-Dichloronaphthalene include a white to pale-yellow crystalline appearance, a melting point ranging between 90–95°C, and low solubility in water but high solubility in organic solvents like toluene and dichloromethane. These traits make it suitable for applications requiring hydrophobic or thermally stable components. Researchers and manufacturers often search for "2,3-Dichloronaphthalene solubility" or "CAS 2050-75-1 uses" to identify its compatibility with specific processes, reflecting its niche but critical role in formulations.
One of the primary applications of 2,3-Dichloronaphthalene is as an intermediate in the synthesis of advanced organic compounds, including dyes, pigments, and liquid crystals. Its chlorinated structure allows for further functionalization, enabling the creation of complex molecules for electronic displays or photovoltaic materials. Industry professionals frequently inquire about "2,3-Dichloronaphthalene in OLEDs" or "chlorinated naphthalene derivatives for electronics," highlighting its relevance in emerging technologies. Additionally, its stability under high temperatures makes it a candidate for heat-resistant polymers and coatings.
Environmental and safety considerations are also pivotal in discussions about 2,3-Dichloronaphthalene. While not classified as hazardous under standard regulations, proper handling and disposal are emphasized to minimize ecological impact. Queries such as "biodegradability of CAS 2050-75-1" or "eco-friendly alternatives to chlorinated naphthalenes" underscore the growing demand for sustainable practices. Recent studies explore its degradation pathways and potential substitutes, aligning with global efforts to reduce persistent organic pollutants (POPs).
From a market perspective, the demand for 2,3-Dichloronaphthalene is influenced by advancements in specialty chemicals and high-performance materials. Analysts tracking "chlorinated naphthalenes market trends 2024" note its steady use in Asia-Pacific regions, particularly in electronics and automotive sectors. Innovations in catalytic chlorination methods have also improved production efficiency, addressing cost and scalability concerns. These developments resonate with searches for "cost-effective synthesis of 2,3-Dichloronaphthalene" or "suppliers of high-purity CAS 2050-75-1."
In conclusion, 2,3-Dichloronaphthalene (CAS No. 2050-75-1) remains a versatile compound with targeted applications in modern industries. Its chemical stability, functional adaptability, and role in cutting-edge technologies ensure continued relevance. As research progresses toward greener alternatives and optimized processes, this compound exemplifies the intersection of tradition and innovation in organic chemistry. For those exploring its potential, understanding its properties and market dynamics is essential to leveraging its full capabilities.
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